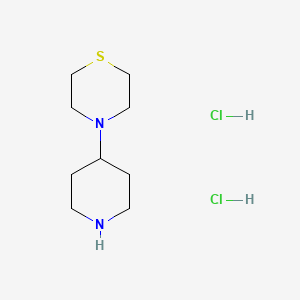

4-(4-Piperidinyl)thiomorpholine dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(4-Piperidinyl)thiomorpholine dihydrochloride is a chemical compound with the molecular formula C9H20Cl2N2S and a molecular weight of 259.24 g/mol . It is a solid compound that is often used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Piperidinyl)thiomorpholine dihydrochloride typically involves the reaction of piperidine with thiomorpholine under specific conditions. The reaction is usually carried out in the presence of hydrochloric acid to form the dihydrochloride salt . The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and controlled environments to ensure consistent quality and high yield. The process often includes steps such as purification and crystallization to obtain the final product in its pure form .

Análisis De Reacciones Químicas

Types of Reactions

4-(4-Piperidinyl)thiomorpholine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: It can be reduced to form thiols or other reduced sulfur-containing compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols .

Aplicaciones Científicas De Investigación

4-(4-Piperidinyl)thiomorpholine dihydrochloride has a wide range of applications in scientific research, including:

Mecanismo De Acción

The mechanism of action of 4-(4-Piperidinyl)thiomorpholine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .

Comparación Con Compuestos Similares

Similar Compounds

Some compounds similar to 4-(4-Piperidinyl)thiomorpholine dihydrochloride include:

- 4-(4-Piperidinyl)morpholine dihydrochloride

- 4-(4-Piperidinyl)pyrrolidine dihydrochloride

- 4-(4-Piperidinyl)piperazine dihydrochloride

Uniqueness

This compound is unique due to its specific chemical structure, which includes both piperidinyl and thiomorpholine groups. This combination of functional groups gives the compound distinct chemical properties and reactivity, making it valuable in various research applications .

Actividad Biológica

4-(4-Piperidinyl)thiomorpholine dihydrochloride, with the chemical formula C9H20Cl2N2S, is a compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies that illustrate its pharmacological significance.

Pharmacological Properties

This compound has been primarily investigated for its antidepressant properties. It acts as a monoamine reuptake inhibitor , which is a common mechanism for many antidepressants, enhancing the levels of neurotransmitters such as serotonin and norepinephrine in the brain .

The compound's mechanism involves:

- Inhibition of neurotransmitter reuptake : By blocking the reuptake of serotonin and norepinephrine, it increases their availability in the synaptic cleft, which is crucial for mood regulation.

- Interaction with specific receptors : It may also interact with various neurotransmitter receptors, contributing to its antidepressant effects and possibly influencing other neurological pathways .

Comparative Efficacy

In comparative studies, this compound has shown effectiveness similar to established antidepressants. For instance, its efficacy was evaluated against standard drugs in animal models, demonstrating significant improvements in depressive-like behaviors.

Study 1: Antidepressant Efficacy

A study published in a pharmacology journal evaluated the antidepressant effects of this compound in rodent models. The results indicated a significant reduction in immobility time during forced swim tests, suggesting enhanced mood and reduced depressive symptoms. The compound was administered at varying doses (1 mg/kg to 10 mg/kg), with optimal effects observed at 5 mg/kg.

Study 2: Neuropharmacological Assessment

Another research focused on the neuropharmacological profile of this compound. It assessed its impact on anxiety and depression using behavioral tests like the elevated plus maze and open field test. The findings revealed that treatment with this compound significantly increased exploratory behavior and reduced anxiety-like responses compared to control groups .

| Study | Model | Dosage (mg/kg) | Outcome |

|---|---|---|---|

| Study 1 | Rodent | 5 | Reduced immobility time in forced swim test |

| Study 2 | Rodent | Varies | Increased exploratory behavior; reduced anxiety |

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic activity against various cancer cell lines. For example, it was tested against human breast adenocarcinoma (MCF-7) cells, showing significant inhibition of cell proliferation at concentrations as low as 10μM. The mechanism behind this activity appears to involve apoptosis induction through caspase activation pathways .

Toxicology and Safety Profile

Toxicological assessments indicate that while the compound exhibits promising biological activity, it also requires careful evaluation regarding its safety profile. Acute toxicity studies have shown that higher doses can lead to adverse effects such as sedation and gastrointestinal disturbances in animal models.

Propiedades

IUPAC Name |

4-piperidin-4-ylthiomorpholine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2S.2ClH/c1-3-10-4-2-9(1)11-5-7-12-8-6-11;;/h9-10H,1-8H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMSBZGPCGQNCMK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2CCSCC2.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20Cl2N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.